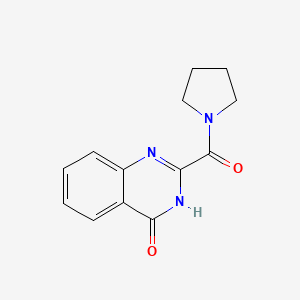![molecular formula C20H19N3O2 B6113746 N-benzyl-2-[(3-methoxyphenyl)amino]nicotinamide](/img/structure/B6113746.png)
N-benzyl-2-[(3-methoxyphenyl)amino]nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-2-[(3-methoxyphenyl)amino]nicotinamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. This compound is also known as BMN-673, and it belongs to the class of poly (ADP-ribose) polymerase (PARP) inhibitors.
Wirkmechanismus
The mechanism of action of N-benzyl-2-[(3-methoxyphenyl)amino]nicotinamide involves the inhibition of PARP enzymes. PARP enzymes play a crucial role in DNA repair mechanisms, and their inhibition leads to the accumulation of DNA damage, ultimately leading to cell death. BMN-673 is a selective PARP inhibitor that has shown to have a higher potency and specificity than other PARP inhibitors.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-benzyl-2-[(3-methoxyphenyl)amino]nicotinamide are mainly related to its inhibition of PARP enzymes. The accumulation of DNA damage due to PARP inhibition leads to the activation of various signaling pathways that ultimately lead to cell death. The physiological effects of BMN-673 are mainly related to its potential in cancer treatment, as it selectively kills cancer cells with a defect in DNA repair mechanisms.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-benzyl-2-[(3-methoxyphenyl)amino]nicotinamide in lab experiments include its high potency and specificity as a PARP inhibitor. This compound has shown promising results in preclinical studies and has the potential to be used in cancer treatment. The limitations of using BMN-673 in lab experiments include its high cost, limited availability, and potential toxicity.
Zukünftige Richtungen
The future directions for research on N-benzyl-2-[(3-methoxyphenyl)amino]nicotinamide include its potential in combination therapy with other cancer treatments, its use in personalized medicine, and its investigation in other diseases related to DNA repair mechanisms. Further studies are also needed to investigate the potential side effects and toxicity of this compound in humans.
Conclusion
N-benzyl-2-[(3-methoxyphenyl)amino]nicotinamide is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. This compound is a selective PARP inhibitor that has shown promising results in preclinical studies as a potent cancer treatment. Further research is needed to investigate its potential in combination therapy, personalized medicine, and other diseases related to DNA repair mechanisms.
Synthesemethoden
The synthesis of N-benzyl-2-[(3-methoxyphenyl)amino]nicotinamide involves a multi-step process that includes the reaction of 3-methoxyaniline with benzyl bromide to form N-benzyl-3-methoxyaniline. This intermediate is then reacted with nicotinoyl chloride to form N-benzyl-2-[(3-methoxyphenyl)amino]nicotinamide. The final product is obtained after purification through various techniques such as chromatography, recrystallization, and distillation.
Wissenschaftliche Forschungsanwendungen
N-benzyl-2-[(3-methoxyphenyl)amino]nicotinamide has various scientific research applications, including its use as a PARP inhibitor. PARP inhibitors have been extensively studied for their potential in cancer treatment, as they are known to selectively kill cancer cells that have a defect in DNA repair mechanisms. BMN-673 has shown promising results in preclinical studies as a potent PARP inhibitor and has also been investigated for its potential in the treatment of breast, ovarian, and prostate cancers.
Eigenschaften
IUPAC Name |
N-benzyl-2-(3-methoxyanilino)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-25-17-10-5-9-16(13-17)23-19-18(11-6-12-21-19)20(24)22-14-15-7-3-2-4-8-15/h2-13H,14H2,1H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLQDAXOFDYPGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=C(C=CC=N2)C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(1H-imidazol-1-yl)propyl]-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6113664.png)
![(3-chlorophenyl)[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]amine](/img/structure/B6113669.png)
![(3aS*,6aR*)-N-(2-furylmethyl)-3-(2-methoxybenzyl)-2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazole-5-carboxamide](/img/structure/B6113674.png)
![6-ethyl 8-methyl 5-amino-7-(4-chlorophenyl)-2-methyl-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B6113681.png)
![ethyl 3-amino-2-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}but-2-enoate](/img/structure/B6113687.png)
![ethyl 4-{[4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoyl]amino}benzoate](/img/structure/B6113689.png)
![7-(cyclobutylmethyl)-2-[3-(4-methoxyphenyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6113691.png)


![N-(tert-butyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B6113721.png)
![2-[1-(4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-2-piperidinyl]ethanol](/img/structure/B6113732.png)
![ethyl 4-(1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinyl)-1-piperazinecarboxylate](/img/structure/B6113737.png)
![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-5-ethyl-1,3-oxazole-4-carboxamide](/img/structure/B6113738.png)
![8-bromo-N-(sec-butyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6113753.png)